![molecular formula C12H17NO2S B3146129 1-Methanesulfonyl-4-phenylpiperidine CAS No. 59039-19-9](/img/structure/B3146129.png)
1-Methanesulfonyl-4-phenylpiperidine
Overview
Description
1-Methanesulfonyl-4-phenylpiperidine is a chemical compound with the molecular formula C12H17NO2S . It has a molecular weight of 239.34 .
Molecular Structure Analysis
The InChI code for 1-Methanesulfonyl-4-phenylpiperidine is 1S/C12H17NO2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including 1-Methanesulfonyl-4-phenylpiperidine, serve as crucial building blocks in drug development. Their six-membered heterocyclic structure makes them valuable for constructing various pharmaceutical agents. Researchers explore synthetic methods to efficiently produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in diverse drug classes, impacting areas such as pain management, antipsychotics, and cardiovascular drugs .
Biological Evaluation of Piperidine-Based Compounds
Biological assays assess the activity and selectivity of piperidine-containing molecules. Researchers evaluate their binding affinity to specific receptors, enzymatic inhibition, and toxicity profiles. These studies guide the optimization of lead compounds for therapeutic applications.
Mechanism of Action
Target of Action
1-Methanesulfonyl-4-phenylpiperidine is a derivative of the phenylpiperidine class of compounds . The primary target of this class of compounds is the central nervous system (CNS) μ-opioid receptor . These receptors play a crucial role in pain perception and CNS depression .
Mode of Action
1-Methanesulfonyl-4-phenylpiperidine, like other phenylpiperidines, functions as an analgesic due to its agonistic action on the μ-opioid receptor . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . Additionally, phenylpiperidines have local anesthetic properties due to their interaction with sodium channels .
Biochemical Pathways
It is known that opioid receptor agonists like this compound can affect various biochemical pathways related to pain perception and cns function .
Pharmacokinetics
Phenylpiperidines, in general, are known to have varying degrees of absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 1-Methanesulfonyl-4-phenylpiperidine’s action primarily involve the modulation of pain perception and CNS function . By acting as an agonist at the μ-opioid receptor, this compound can effectively reduce pain perception and induce CNS depression .
Future Directions
Piperidine derivatives, including 1-Methanesulfonyl-4-phenylpiperidine, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have a wide variety of biological activities . Future research may focus on exploring these activities and developing new therapeutic applications.
properties
IUPAC Name |
1-methylsulfonyl-4-phenylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDYXHHFHYECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286071 | |
Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-phenylpiperidine | |
CAS RN |
59039-19-9 | |
Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59039-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-4-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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